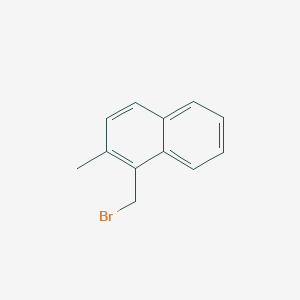
1-(Bromomethyl)-2-methylnaphthalene
Descripción general
Descripción
1-(Bromomethyl)-2-methylnaphthalene is an organic compound with the molecular formula C12H11Br It is a derivative of naphthalene, where a bromomethyl group and a methyl group are attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of N-bromosuccinimide and radical initiators remains a standard approach, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-methylnaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of 2-methyl-1-naphthoic acid.
Reduction: Formation of 2-methylnaphthalene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-methylnaphthalene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-methylnaphthalene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or addition reactions by interacting with nucleophiles or electrophiles. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(Bromomethyl)naphthalene: Lacks the additional methyl group, leading to different reactivity and applications.
2-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its chemical behavior.
1-(Chloromethyl)-2-methylnaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity.
Uniqueness: 1-(Bromomethyl)-2-methylnaphthalene is unique due to the presence of both a bromomethyl and a methyl group on the naphthalene ring. This combination allows for diverse chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
1-(bromomethyl)-2-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIPWBHOPWKEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456663 | |
| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61172-29-0 | |
| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















